methyl 3-(6-methoxy-1-(p-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(6-methoxy-1-(p-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)thiophene-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities. This compound, in particular, features a unique structure that combines an indole moiety with a thiophene ring, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(6-methoxy-1-(p-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The exact methods can vary depending on the scale of production and the specific requirements of the end product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-methoxy-1-(p-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and pH levels to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler molecules with fewer double bonds.
Scientific Research Applications
Methyl 3-(6-methoxy-1-(p-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)thiophene-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound’s potential therapeutic effects are of interest in drug development, particularly for diseases where indole derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 3-(6-methoxy-1-(p-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives with varying substituents. Examples include:
- 6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole
- 1-(p-Tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamide
Uniqueness
What sets methyl 3-(6-methoxy-1-(p-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)thiophene-2-carboxylate apart is its combination of an indole moiety with a thiophene ring This unique structure imparts specific chemical and biological properties that are not found in other similar compounds
Biological Activity
Methyl 3-(6-methoxy-1-(p-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)thiophene-2-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to the class of pyridoindoles and thiophene derivatives. Its chemical structure is characterized by the presence of a methoxy group, a p-tolyl substituent, and a carboxamido functional group. The synthesis typically involves multi-step reactions starting from readily available precursors through methods such as Pictet-Spengler condensation and subsequent functionalization.
Antiproliferative Effects
Research indicates that derivatives of pyridoindoles exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators.
Table 1: Summary of Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 (Breast) | 10 | Caspase activation |
Compound B | K562 (Leukemia) | 15 | PCNA downregulation |
Compound C | A549 (Lung) | 12 | Induction of apoptosis |
The mechanisms through which this compound exerts its biological effects include:
- Caspase Activation : Induces apoptosis by activating caspases involved in the apoptotic pathway.
- Cell Cycle Arrest : Alters the expression levels of proteins such as cyclins and CDKs leading to cell cycle arrest.
- Reactive Oxygen Species (ROS) Generation : Increases ROS levels resulting in oxidative stress that can trigger cell death.
Case Studies
A notable study evaluated the compound's effects on human breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM over a 48-hour period. Flow cytometry analysis confirmed an increase in the percentage of apoptotic cells.
Another investigation focused on its neuroprotective properties against oxidative stress-induced neuronal cell death. The compound demonstrated the ability to reduce neuronal apoptosis by modulating antioxidant enzyme activities.
Properties
Molecular Formula |
C26H25N3O4S |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
methyl 3-[[6-methoxy-1-(4-methylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C26H25N3O4S/c1-15-4-6-16(7-5-15)23-22-18(19-14-17(32-2)8-9-20(19)27-22)10-12-29(23)26(31)28-21-11-13-34-24(21)25(30)33-3/h4-9,11,13-14,23,27H,10,12H2,1-3H3,(H,28,31) |
InChI Key |
ZTXAQTUEIJEAPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCN2C(=O)NC4=C(SC=C4)C(=O)OC)C5=C(N3)C=CC(=C5)OC |
Origin of Product |
United States |
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